N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-bromobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5S/c20-15-2-4-16(5-3-15)28(23,24)21-12-17(22-7-9-25-10-8-22)14-1-6-18-19(11-14)27-13-26-18/h1-6,11,17,21H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHIKDOLQNHFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, such as receptor tyrosine kinases, which play crucial roles in cellular processes like growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that similar compounds can inhibit pathogenic protein accumulation and neurodegeneration. They can also interact with their targets to initiate contact-dependent bidirectional signaling into neighboring cells.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets receptor tyrosine kinases, it could influence pathways related to cell growth and apoptosis. In the case of protein aggregation inhibition, it could impact pathways related to neurodegenerative diseases.
Pharmacokinetics
Similar compounds are expected to undergo phase ii metabolism, like glucuronidation and/or sulfation.
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, it can inhibit pathogenic protein accumulation and neurodegeneration, potentially leading to improved survival in disease models. It may also cause changes in cell growth and apoptosis if it interacts with receptor tyrosine kinases.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins.
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it might affect metabolic flux or metabolite levels.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O5S
- Molecular Weight : 432.5 g/mol
- CAS Number : 887218-86-2
The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities including mood regulation and anti-inflammatory effects. The sulfonamide group is known for its antibacterial properties due to the inhibition of bacterial dihydropteroate synthase.
Antimicrobial Activity
Sulfonamide derivatives are widely recognized for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit similar effects:
- Mechanism : The sulfonamide group inhibits the synthesis of folate in bacteria, thereby preventing bacterial growth.
- Case Studies : In vitro studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties:
- In Vivo Studies : Compounds with similar structures have demonstrated significant reductions in carrageenan-induced paw edema in rat models, indicating potential for treating inflammatory conditions .
- Mechanism : The benzo[d][1,3]dioxole ring may play a role in modulating inflammatory pathways, although specific pathways for this compound require further investigation.
Interaction with Biological Targets
The primary targets of this compound include:
-
Microtubules and Tubulin :
- The compound may inhibit tubulin polymerization, leading to disrupted microtubule dynamics.
- This disruption can result in cell cycle arrest and apoptosis in cancer cells .
- Calcium Channels :
Data Table: Summary of Biological Activities
Research Findings
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Antibacterial Studies : Research indicates that certain structural modifications enhance antibacterial efficacy against resistant strains.
- Cardiovascular Effects : Some derivatives have shown promise in modulating cardiovascular responses by affecting perfusion pressure and coronary resistance .
- Docking Studies : Computational docking analyses have provided insights into the binding affinities of this compound with various biological targets, supporting its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares partial structural similarities with several derivatives documented in the literature:
Morpholinoethyl-Linked Derivatives
- 2-((9-(Benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide (): Structural Overlap: Contains benzo[d][1,3]dioxol-5-yl and morpholinoethyl groups. Key Difference: Features an acetamide linkage instead of a sulfonamide. Synthesis: Yielded 7% as a brown solid with 97.8% purity, suggesting challenges in coupling morpholinoethylamine to complex scaffolds .
Bromobenzene Derivatives
Benzo[d][1,3]dioxol-5-yl Derivatives
- (E)-N-(4-(3-(Benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (): Structural Overlap: Incorporates benzo[d][1,3]dioxol-5-yl and sulfonamide groups. Key Difference: Lacks the morpholinoethyl chain, instead featuring a propenyl linker. Synthesis: Prepared via methanesulfonyl chloride coupling, indicating compatibility of sulfonamide formation with aromatic systems .
Table 1: Comparative Data for Selected Compounds
Key Observations:
Synthetic Challenges: Morpholinoethyl coupling (e.g., ) often results in low yields (7–25%), likely due to steric hindrance or reactivity issues .
Impact of Functional Groups: Sulfonamide vs. Bromo Substituent: The bromine atom in 4-bromobenzenesulfonamide may increase lipophilicity and influence π-stacking interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
